molecular formula C21H14ClN3O2 B12402220 4-chloro-N-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]benzamide

4-chloro-N-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]benzamide

Cat. No.: B12402220
M. Wt: 375.8 g/mol
InChI Key: ZMGCURBWDWWYCQ-UHFFFAOYSA-N
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Description

4-chloro-N-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]benzamide is a compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]benzamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols.

    Introduction of the Chlorine Atom: The chlorine atom can be introduced through aromatic nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with different functional groups, while substitution reactions can introduce various substituents on the aromatic rings .

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C21H14ClN3O2

Molecular Weight

375.8 g/mol

IUPAC Name

4-chloro-N-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]benzamide

InChI

InChI=1S/C21H14ClN3O2/c22-15-9-5-14(6-10-15)20(26)23-16-11-7-13(8-12-16)19-24-18-4-2-1-3-17(18)21(27)25-19/h1-12H,(H,23,26)(H,24,25,27)

InChI Key

ZMGCURBWDWWYCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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